molecular formula C20H22N4O B2781867 4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2380069-94-1

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

Cat. No.: B2781867
CAS No.: 2380069-94-1
M. Wt: 334.423
InChI Key: SRJLZCBBYREEDU-UHFFFAOYSA-N
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Description

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic compound with a molecular formula of C20H22N4O and a molecular weight of 334.423. This compound is notable for its unique structure, which includes a quinazoline core linked to a piperidine ring via a methylene bridge, and further substituted with a 2-methylpyridine moiety. Such structural features make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated reactors and advanced purification methods such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazoline core, using reagents like alkyl halides or amines under basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various substituted quinazolines and piperidines .

Scientific Research Applications

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline can be compared with other similar compounds, such as:

    4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a different core structure but shares the piperidine and pyridine moieties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-11-17(8-9-21-15)25-13-16-5-4-10-24(12-16)20-18-6-2-3-7-19(18)22-14-23-20/h2-3,6-9,11,14,16H,4-5,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLZCBBYREEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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